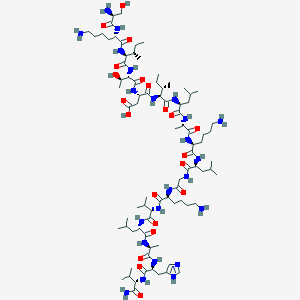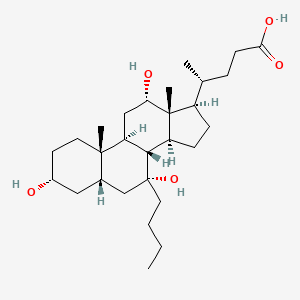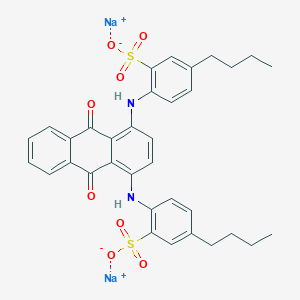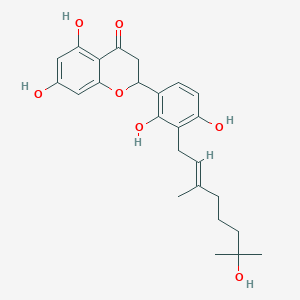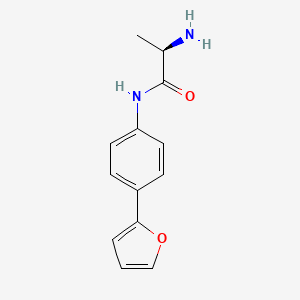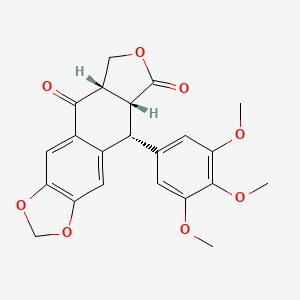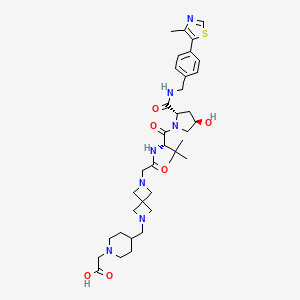![molecular formula C28H26N4O5 B12381637 N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide: is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a chromone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the Chromone Derivative: This step involves the synthesis of 4-methyl-2-oxochromen-7-yl derivative through cyclization reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a series of condensation reactions.
Coupling Reactions: The chromone derivative is then coupled with the pyrrolidine ring under specific conditions to form the intermediate compound.
Final Coupling with Quinoline: The intermediate is then coupled with quinoline-4-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Automation: Implementation of automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromone and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the quinoline and chromone rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the chromone and pyrrolidine rings.
Reduction Products: Reduced forms of the quinoline and chromone rings.
Substitution Products: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: Use in the development of new materials with unique properties.
Chemical Engineering: Application in the design of chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The mechanism involves:
Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting their activity.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide: shares similarities with other quinoline derivatives and chromone-based compounds.
Uniqueness
Structural Complexity: The combination of quinoline, pyrrolidine, and chromone moieties makes it unique.
Biological Activity: Its potential biological activities distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C28H26N4O5 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-16-14-25(33)37-24-15-18(9-10-19(16)24)31-27(35)23-8-5-13-32(23)28(36)17(2)30-26(34)21-11-12-29-22-7-4-3-6-20(21)22/h3-4,6-7,9-12,14-15,17,23H,5,8,13H2,1-2H3,(H,30,34)(H,31,35)/t17-,23+/m1/s1 |
Clé InChI |
GUNONAODEMSMLD-HXOBKFHXSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H](C)NC(=O)C4=CC=NC5=CC=CC=C45 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4=CC=NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


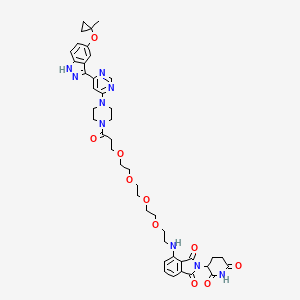
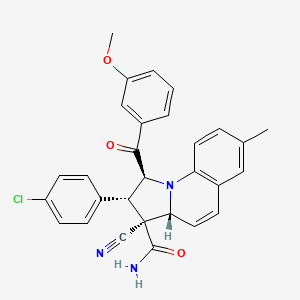
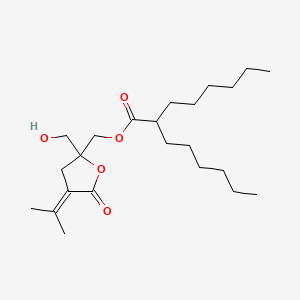
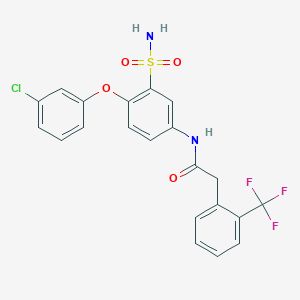
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

